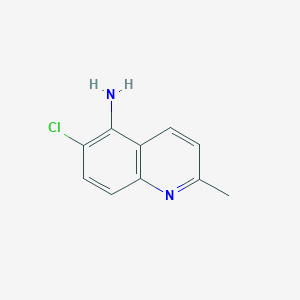

6-Chloro-2-methylquinolin-5-amine

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. chemimpex.comnih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.gov The structural rigidity and the presence of a nitrogen atom capable of forming hydrogen bonds make the quinoline nucleus an excellent framework for designing molecules that can interact with various biological targets. mdpi.com

Researchers have successfully developed quinoline-based compounds with applications as anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral agents. chemimpex.comchemicalbook.com The versatility of the quinoline scaffold allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile. mdpi.comchemicalbook.com This adaptability has led to the development of numerous marketed drugs and candidates in clinical trials, cementing the quinoline moiety's importance in drug discovery. chemimpex.com

Research Context of Halogenated and Aminated Quinoline Derivatives

The introduction of halogen atoms and amino groups onto the quinoline scaffold significantly influences the biological and chemical properties of the resulting derivatives. Halogenation, for instance, can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes. Halogenated quinolines have been identified as potent agents capable of eradicating bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.gov Studies on specific halogenated quinoline derivatives have also shown their potential as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. nih.gov

Similarly, the position of amino groups on the quinoline ring is crucial for biological activity. Aminated quinolines are a well-established class of compounds, particularly in the development of antimalarial drugs. The amino group can act as a key interaction point with biological targets and can be modified to create derivatives with improved efficacy and reduced toxicity. nih.gov Research into secondary and tertiary amines derived from 2-chloro-6-methylquinoline (B1583817) has revealed compounds with promising antifungal activity, particularly when electron-withdrawing groups are present on an associated phenyl ring. nih.gov

Overview of 6-Chloro-2-methylquinolin-5-amine within Chemical and Biological Research Paradigms

Research has been conducted on structurally related compounds, which can provide a theoretical context. For example, the parent compound, 6-Chloro-2-methylquinoline , is recognized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com Its chemical properties are documented, and it is available commercially as a building block for more complex molecules. sigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H8ClN | sigmaaldrich.com |

| Molecular Weight | 177.63 g/mol | sigmaaldrich.com |

| CAS Number | 92-46-6 | sigmaaldrich.com |

| Melting Point | 94-98 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Likewise, isomers such as 6-Amino-2-methylquinoline and 5-Amino-6-methylquinoline are known compounds used as intermediates in organic synthesis. thermofisher.comnih.gov However, the specific combination of the chloro, methyl, and amino groups at the 6, 2, and 5 positions, respectively, does not appear to be a subject of published research. Therefore, no detailed research findings, specific synthesis protocols, or biological activity data for this compound can be presented. Its properties and potential applications remain within the realm of theoretical speculation based on the known effects of its substituent groups on the quinoline scaffold.

Structure

3D Structure

Properties

CAS No. |

77483-86-4 |

|---|---|

Molecular Formula |

C10H9ClN2 |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

6-chloro-2-methylquinolin-5-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,12H2,1H3 |

InChI Key |

LAXPLKHRIWVALF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Methylquinolin 5 Amine and Its Analogs

Diverse Synthetic Pathways to 6-Chloro-2-methylquinolin-5-amine

The creation of this compound involves a multi-step process that typically begins with the formation of the quinoline (B57606) ring, followed by the introduction of the chloro, methyl, and amino groups at the desired positions.

The foundational quinoline structure can be assembled through several classic cyclization reactions. iipseries.org Well-known methods include the Skraup, Doebner-von Miller, and Combes syntheses. iipseries.orgpharmaguideline.comwikipedia.org These reactions generally involve the condensation of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org

Skraup Synthesis : This method involves heating an aniline (B41778) with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction can be vigorous, and ferrous sulfate (B86663) is often added to moderate it. wikipedia.org

Doebner-von Miller Reaction : This is a particularly useful method for synthesizing 2-methylquinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often formed in situ from an aldol (B89426) condensation. wikipedia.orgresearchgate.net For example, the reaction of aniline with crotonaldehyde, catalyzed by a Lewis or Brønsted acid, can yield 2-methylquinoline (B7769805). iipseries.orgresearchgate.net

Combes Synthesis : This reaction condenses an aniline with a β-diketone to form a 2,4-disubstituted quinoline after acid-catalyzed cyclization of an intermediate Schiff base. iipseries.orgwikipedia.orgdrugfuture.com

Modern synthetic methods also offer efficient routes to the quinoline core. For instance, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct synthesis of 2-substituted quinolines. organic-chemistry.org

| Quinoline Synthesis Method | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms the basic quinoline structure. wikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Synthesizes 2-substituted quinolines. iipseries.orgwikipedia.org |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. wikipedia.orgdrugfuture.com |

Introducing substituents at specific positions on the quinoline ring requires careful control of reaction conditions. Electrophilic substitution reactions on quinoline preferentially occur at positions 5 and 8. pharmaguideline.comuop.edu.pk

The synthesis of this compound necessitates the introduction of a chlorine atom at position 6 and an amino group (derived from a nitro group) at position 5. This can be achieved through regioselective nitration and chlorination. The nitration of quinoline with fuming nitric acid and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk

A potential strategy for synthesizing the target compound involves the nitration of an N-protected tetrahydroquinoline derivative, which can offer better regioselectivity. researchgate.net For instance, the nitration of 8-substituted quinolines can be directed to the C5 position. rsc.org Subsequent reduction of the nitro group and other functional group manipulations would lead to the final product. The direct halogenation of quinolines is also possible, with reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) providing regioselective C5-halogenation of 8-substituted quinolines. rsc.orgrsc.org

The conversion of a 5-nitroquinoline derivative to the corresponding 5-aminoquinoline (B19350) is a standard reduction reaction. Various reagents can accomplish this transformation, including:

Tin(II) chloride (SnCl2) in hydrochloric acid : A common and effective method. nih.gov

Catalytic Hydrogenation : Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. nih.gov

CuO with hydrazine (B178648) monohydrate : This has been shown to be a reusable and efficient system for the reduction of nitroquinolines. acs.org

While effective, some traditional methods using metals like zinc or tin can be expensive for large-scale production, and product isolation can be challenging. google.com The reduction of 5-nitroquinolines to 5-aminoquinolines is a key step in the synthesis of some bioreductive drugs. nih.gov

Nucleophilic substitution reactions are also employed in quinoline chemistry. These reactions typically occur at the 2- and 4-positions of the quinoline ring, which are electron-deficient. researchgate.nettutorsglobe.com Halogenated quinolines at positions 2 and 4 are particularly susceptible to nucleophilic attack. quimicaorganica.org For example, 2-chloroquinolines can react with nucleophiles to replace the chlorine atom. This type of reaction proceeds through an addition-elimination mechanism. quimicaorganica.org While less common for the 5-position, under specific circumstances and with appropriate leaving groups, nucleophilic substitution could be a viable strategy. Catalyst-free nucleophilic substitution of hydrogen in quinolines has also been reported. rsc.org

Advanced Synthetic Approaches to Substituted 2-Methylquinolines

Contemporary synthetic chemistry has developed advanced methods for creating substituted 2-methylquinolines, allowing for greater molecular diversity.

The Knoevenagel condensation is a versatile reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This can be applied to quinoline synthesis. For instance, a copper-catalyzed tandem reaction involving an initial Knoevenagel condensation has been used to synthesize 2-aminoquinolines. rsc.org The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is often accompanied by decarboxylation when a carboxylic acid is present in the active methylene (B1212753) compound. wikipedia.orgorganic-chemistry.org

Alkylation reactions provide another avenue for modifying the 2-methylquinoline scaffold. The methyl group of 2-methylquinoline can be alkylated using alcohols in the presence of a dual catalyst system, such as RuHCl(CO)(PPh3)3 and InCl3. oup.com Similarly, iridium-catalyzed alkylation of methylquinolines with alcohols has been achieved. acs.org Another approach involves the dehydrative alkylation of 2-methylquinoline with alcohols using a platinum on alumina (B75360) (Pt/Al2O3) catalyst. thieme-connect.com These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are atom-economical and environmentally friendly. oup.comresearchgate.net

| Reaction Type | Description | Example Application |

| Knoevenagel Condensation | Condensation of an active methylene compound with a carbonyl group. wikipedia.org | Synthesis of 2-aminoquinolines via a tandem reaction. rsc.org |

| Alkylation of 2-Methyl Group | Introduction of alkyl groups onto the methyl substituent. | Reaction of 2-methylquinoline with alcohols using a Ru/In dual catalyst. oup.com |

Mannich-type Reactions for Aminomethyl Introduction

The Mannich reaction is a powerful three-component condensation reaction used to introduce an aminomethyl group onto an active hydrogen-containing compound. wikipedia.orgorganic-chemistry.org In the context of quinoline chemistry, particularly with analogs of this compound which possess a reactive aromatic ring activated by the amino group, the Mannich reaction provides a direct route to β-amino-carbonyl compounds, also known as Mannich bases. wikipedia.org The reaction typically involves an aldehyde (often formaldehyde), a primary or secondary amine, and the active hydrogen compound. wikipedia.orgresearchgate.net

The general mechanism begins with the formation of an electrophilic iminium ion from the reaction of the aldehyde and the secondary amine. wikipedia.orgyoutube.com The electron-rich quinoline ring, activated by the C5-amino group, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the aminomethylated product. youtube.com This method has been instrumental in the synthesis of various pharmacologically important quinolines. For instance, a new series of 4-aminoquinoline (B48711) Mannich base derivatives have been synthesized and shown to be active against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. youtube.com

To avoid potential side reactions, such as the formation of N-CH2-N linkages, the amino group on the quinoline can be temporarily protected, for example, as a trifluoroacetamide. dtic.mil The selection of reagents and reaction conditions is crucial; steric effects of the amine and the electronic nature of the quinoline substrate significantly influence the reaction's efficiency. researchgate.netwikipedia.org

Reductive Amination Strategies

Reductive amination, or reductive alkylation, is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This two-step process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comacs.org This one-pot procedure is highly valued in pharmaceutical synthesis for its efficiency and control, avoiding the over-alkylation issues often seen with direct alkylation methods. libretexts.orgorganic-chemistry.org

For quinoline analogs, this strategy is particularly useful for introducing or modifying side chains. For example, a formyl group introduced onto the quinoline ring (e.g., via Vilsmeier-Haack formylation) can be converted into a diverse range of amino-alkyl groups. The reaction of a quinoline aldehyde with a primary amine would yield a secondary amine on the side chain, while reaction with ammonia (B1221849) would generate a primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are mild enough to selectively reduce the iminium ion without affecting the initial carbonyl group. libretexts.orgmdpi.com

Recent advancements have focused on catalytic reductive amination using molecular hydrogen or transfer hydrogenation, which are considered greener alternatives. nih.govkanto.co.jp Catalysts based on both noble metals (e.g., Pd, Pt, Ir) and more abundant non-noble metals (e.g., Ni, Co, Fe) have been developed, offering high efficiency and selectivity under mild conditions. nih.govrsc.orgfrontiersin.orgresearchgate.netnih.gov For example, a parallel synthesis approach to a library of 4-aminoquinoline analogs utilized reductive amination of a key intermediate with various aldehydes, followed by reduction with sodium borohydride, to explore structure-activity relationships for antimalarial activity. wikipedia.org

Vilsmeier–Haack Formylation in Quinoline Ring System Modifications

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net The reaction uses a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl3), to generate the active formylating agent, the Vilsmeier reagent (a chloroiminium ion). organic-chemistry.orgthieme-connect.com

This reaction is a cornerstone for the functionalization of the quinoline nucleus, allowing for the introduction of a versatile aldehyde group that can be subsequently transformed into numerous other functionalities. A well-established application is the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. acs.org In this process, the Vilsmeier reagent facilitates a cyclization and formylation cascade. The resulting chloro and formyl groups are valuable handles for further synthetic modifications, including nucleophilic substitutions and condensations. acs.org

The regioselectivity of the Vilsmeier-Haack reaction on the quinoline ring is highly dependent on the existing substitution pattern. For instance, in 8-hydroxyquinoline (B1678124) derivatives, the hydroxyl group strongly activates the C5 and C7 positions towards electrophilic substitution, and double formylation can even occur under certain conditions. rsc.org The presence of a methyl group on the quinoline ring can also lead to side reactions; for example, a C2-methyl group can react with the Vilsmeier reagent to form a (Z)-2-(2-hydroxyvinyl)quinoline derivative after hydrolysis. rsc.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions, controlling selectivity, and predicting outcomes.

Elucidation of Reaction Pathways and Intermediates

The key synthetic transformations discussed above proceed through distinct, well-characterized intermediates.

Mannich-type Reactions: The reaction is initiated by the acid-catalyzed formation of an iminium ion from an aldehyde and a secondary amine. wikipedia.orgyoutube.com This iminium ion is a potent electrophile. The enol or enolizable form of the active hydrogen compound—in this case, the electron-rich aminoquinoline—then performs a nucleophilic attack on the iminium carbon, leading to the final aminomethylated product after deprotonation. wikipedia.orgyoutube.com

Reductive Amination: This process involves the initial formation of a hemiaminal by the nucleophilic addition of an amine to a carbonyl group. masterorganicchemistry.com This intermediate then reversibly loses a molecule of water to form an imine (from primary amines) or an enamine (from secondary amines). masterorganicchemistry.comnih.gov In the acidic to neutral conditions typically employed, the imine can be protonated to form a more electrophilic iminium ion. This intermediate is then irreversibly reduced by a hydride reducing agent or through catalytic hydrogenation to yield the final amine. youtube.commasterorganicchemistry.comlibretexts.org

Vilsmeier–Haack Formylation: The reaction pathway begins with the formation of the electrophilic Vilsmeier reagent, a dichloroiminium ion, from the reaction between DMF and POCl3. organic-chemistry.orgresearchgate.net This reagent then attacks the electron-rich position of the quinoline ring in an electrophilic aromatic substitution reaction. This addition forms a Wheland-type intermediate (a sigma complex). Subsequent elimination of a proton restores aromaticity and yields an iminium salt, which is then hydrolyzed during aqueous workup to liberate the final aldehyde product. organic-chemistry.org

Role of Catalysis and Reaction Conditions on Selectivity and Yield

The outcome of these synthetic modifications is profoundly influenced by the choice of catalyst and the specific reaction conditions employed.

Catalysis: In reductive amination , catalysts are central to the reduction step. While stoichiometric hydride reagents like NaBH3CN are common, catalytic methods are preferred for their efficiency and environmental benefits. mdpi.comkanto.co.jp Platinum, palladium, and iridium catalysts are highly effective for hydrogenation, enabling the use of H2 gas or transfer hydrogenation reagents like formic acid. rsc.orgresearchgate.netnih.gov The choice of metal can influence selectivity; for example, nickel nanoparticle catalysts have been shown to effectively catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. mdpi.com In recent years, biocatalysts such as imine reductases (IREDs) have emerged as powerful tools for asymmetric reductive amination, providing access to chiral amines with high enantioselectivity. nih.gov

For Vilsmeier-Haack reactions , while it is not a traditionally catalyzed reaction, the conditions can be tuned. The use of micellar media has been shown to catalyze the reaction, significantly reducing reaction times from hours to just one hour.

Reaction Conditions: The selectivity and yield of the Vilsmeier-Haack reaction are highly sensitive to the reaction parameters. The molar ratio of POCl3 to the substrate is critical; studies have shown that an optimal yield can be achieved with specific molar equivalents, for instance, 12 moles of POCl3 for the cyclization of m-methoxyacetanilide. acs.org Temperature also plays a key role, with reactions often performed between 60-80°C. thieme-connect.com The electronic nature of the substrate is paramount; electron-donating groups on the starting aniline not only improve the yield of the resulting quinoline but also shorten the reaction time. acs.org

In reductive amination , the pH of the reaction medium is a critical parameter. Mildly acidic conditions (pH ~4-5) are optimal as they are acidic enough to catalyze imine formation but not so acidic as to protonate and deactivate the starting amine nucleophile. youtube.com The choice of solvent and reducing agent also dictates the reaction's success, with reagents like NaBH(OAc)3 being compatible with a wide range of functional groups. mdpi.com

For Mannich reactions , the choice of solvent, temperature, and the nature of the reactants (e.g., steric bulk of the amine) all impact the rate and yield of the formation of the Mannich base. researchgate.net

Interactive Data Tables

Table 1: Overview of Synthetic Methodologies

| Reaction Type | Reagents | Key Intermediate | Product Type | Ref. |

| Mannich Reaction | Aldehyde, Amine, Active H Compound | Iminium Ion | β-Amino Carbonyl | wikipedia.orgorganic-chemistry.org |

| Reductive Amination | Carbonyl, Amine, Reducing Agent | Imine / Iminium Ion | Substituted Amine | masterorganicchemistry.comlibretexts.org |

| Vilsmeier-Haack | DMF, POCl3, Electron-rich Arene | Vilsmeier Reagent | Aryl Aldehyde | organic-chemistry.orgresearchgate.net |

Table 2: Influence of Conditions on Vilsmeier-Haack Formylation of Acetanilides

| Starting Material Substituent | Relative Yield | Relative Reaction Time | Rationale | Ref. |

| Electron-Donating Group | High | Short | Increased nucleophilicity of the aromatic ring | acs.org |

| Electron-Withdrawing Group | Poor | Long | Decreased nucleophilicity of the aromatic ring | acs.org |

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2 Methylquinolin 5 Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Further research in specialized, proprietary chemical databases or newly published literature may be required to obtain the specific spectroscopic data for 6-Chloro-2-methylquinolin-5-amine.

Computational and Theoretical Chemistry Studies of 6 Chloro 2 Methylquinolin 5 Amine

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-Chloro-2-methylquinolin-5-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its electronic and vibrational properties. dergipark.org.tr

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. For related quinoline (B57606) derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their bioactivity. materialsciencejournal.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | - | Electron donating ability |

| LUMO Energy | + | Electron accepting ability |

| Energy Gap (ΔE) | Chemical reactivity and stability |

Note: The table above is for illustrative purposes, as specific data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In similar amino- and chloro-substituted quinolines, the electronegative nitrogen and chlorine atoms, as well as the amino group, are expected to be key features on the MEP map. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be correlated with experimental data to confirm the molecular structure. researchgate.net For instance, the calculated IR spectra for 6-chloroquinoline (B1265530) have shown good agreement with experimental findings. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a series of quinoline derivatives, QSAR studies could be employed to predict the bioactivity of this compound based on its structural features. These models rely on molecular descriptors derived from the compound's structure.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. Studies on similar quinoline derivatives have utilized molecular docking to predict binding affinities and interaction modes with various enzymes and receptors. researchgate.netmdpi.com The binding energy, measured in kcal/mol, indicates the strength of the interaction.

Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Example Kinase | -8.5 | PHE 85, LEU 12, ASN 45 |

| Example Receptor | -7.2 | TYR 210, VAL 150 |

Note: This table demonstrates typical data from a molecular docking study and does not represent actual results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape and to assess the stability of its complex with a biological target, as identified through molecular docking. MD simulations have been used to study the stability of protein-ligand complexes involving other heterocyclic compounds. researchgate.net

Structure Activity Relationship Sar Studies of 6 Chloro 2 Methylquinolin 5 Amine Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of derivatives of 6-Chloro-2-methylquinolin-5-amine is profoundly influenced by the nature and position of various substituents. Modifications can be systematically made to the core structure to enhance potency, selectivity, and pharmacokinetic properties.

Research into related quinoline (B57606) structures provides valuable insights into the likely effects of such modifications. For instance, in a series of 2-chloro-6-methylquinoline (B1583817) derivatives, the introduction of secondary and tertiary amine functionalities at the 3-position, linked via a methylene (B1212753) bridge, has been explored for antimicrobial activity. nih.gov The nature of the substituents on the amine moiety plays a crucial role in determining the biological activity. It has been observed that the presence of electron-withdrawing groups on an aromatic ring attached to the amine can enhance the antifungal activity of the compounds. nih.gov

To illustrate the impact of these modifications, consider the following hypothetical data based on observed trends in related quinoline derivatives:

| Derivative ID | R-Group on Amino Moiety | Biological Activity (e.g., MIC in µg/mL) |

| A | -H | Baseline |

| B | -Phenyl | Moderate |

| C | -4-Chlorophenyl | High |

| D | -4-Methoxyphenyl | Low |

This interactive table demonstrates that substitution on the amino group of a this compound derivative could significantly modulate its biological activity. A lipophilic and electron-withdrawing substituent like a chlorophenyl group might lead to enhanced activity, whereas an electron-donating group like a methoxyphenyl group could diminish it.

Furthermore, modifications to the 2-methyl group can also be envisaged. While the methyl group itself can contribute to binding through hydrophobic interactions, its replacement with other alkyl or aryl groups could alter the steric and electronic properties of the molecule, leading to different biological outcomes.

Positional Isomerism and its Influence on Chemical Reactivity and Biological Effects

The specific arrangement of substituents on the quinoline ring, known as positional isomerism, has a dramatic effect on the molecule's properties. The placement of the chloro, methyl, and amino groups in this compound is critical to its reactivity and how it interacts with biological targets.

For example, the position of the chlorine atom is known to be a key determinant of the antiplasmodial activity of aminoquinolines. nih.gov In the well-known antimalarial drug chloroquine, a 7-chloro-4-aminoquinoline, the 7-chloro group is essential for its activity, as it is required for the inhibition of β-hematin formation. nih.gov Shifting the chlorine atom from position 6 to other positions, such as 7 or 8, in the 2-methylquinolin-5-amine (B1581496) scaffold would likely result in significant changes in biological activity due to altered electronic distribution and steric hindrance, which in turn affects the molecule's ability to bind to its target.

The influence of positional isomerism can be illustrated with the following table, which conceptualizes how changes in the chloro and amino group positions might affect a hypothetical biological activity:

| Compound | Chloro Position | Amino Position | Predicted Biological Effect |

| I | 6 | 5 | Baseline |

| II | 7 | 5 | Potentially Increased Activity |

| III | 8 | 5 | Potentially Decreased Activity |

| IV | 6 | 4 | Altered Target Specificity |

Rational Design Principles for Optimized Quinoline Derivatives

The development of potent and selective quinoline-based therapeutic agents relies on the principles of rational drug design. This approach uses the understanding of SAR and the three-dimensional structure of the biological target to design molecules with improved properties.

A key principle in the rational design of quinoline derivatives is the identification of a pharmacophore—the essential arrangement of functional groups necessary for biological activity. For this compound, the pharmacophore would likely involve the quinoline nitrogen, the amino group, and the chloro-substituted benzene (B151609) ring.

Based on this, several design strategies can be employed:

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties but may enhance the desired biological activity or improve pharmacokinetic properties. For example, the chloro group at position 6 could be replaced with a trifluoromethyl group to increase lipophilicity and metabolic stability.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how different derivatives of this compound will bind. This allows for the design of molecules with optimized interactions with the target, leading to higher potency and selectivity. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The this compound core could serve as a starting fragment that is then elaborated upon.

The ultimate goal of rational design is to create derivatives with a desirable balance of potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For instance, while a particular substituent might increase potency, it could also increase toxicity, necessitating further optimization.

Mechanistic Investigations of Biological Activity in Vitro Focus

Modulation of Enzyme Activity (e.g., DNA Gyrase, Topoisomerase IV Inhibition)

While direct studies on 6-Chloro-2-methylquinolin-5-amine's effect on DNA gyrase and topoisomerase IV are not extensively documented, the quinoline (B57606) scaffold is a well-established pharmacophore known to target these bacterial enzymes. Quinolone antibiotics, for instance, exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination. This inhibition typically leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and subsequent bacterial cell death. Given the structural similarities, it is hypothesized that this compound may exhibit similar inhibitory activities, but this requires empirical validation.

Antiproliferative Mechanisms in Cellular Models

The antiproliferative properties of quinoline derivatives have been a significant area of research in the development of novel anticancer agents. The mechanisms underlying these effects are often multifaceted, involving the induction of programmed cell death, inhibition of cell cycle progression, and interference with tumor-associated angiogenesis.

Induction of Apoptosis Pathways in Cancer Cell Lines

Research on compounds structurally related to this compound has demonstrated the induction of apoptosis in various cancer cell lines. For instance, certain quinoline derivatives have been shown to trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and subsequent activation of executioner caspases like caspase-3 and caspase-7. This cascade of events leads to the cleavage of cellular proteins, DNA fragmentation, and ultimately, apoptotic cell death. The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.

Inhibition of Cell Proliferation Pathways

The inhibition of cell proliferation is another key mechanism by which quinoline-based compounds may exert their anticancer effects. Studies on analogous compounds have indicated an ability to arrest the cell cycle at various phases, such as G2/M or G0/G1, preventing cancer cells from dividing and proliferating. This cell cycle arrest is often mediated by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Anti-angiogenesis Mechanisms

While direct evidence for this compound is pending, the broader class of quinoline derivatives has been investigated for anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some quinoline compounds have been found to inhibit key steps in the angiogenic process, such as the proliferation and migration of endothelial cells, and the formation of capillary-like structures. The underlying mechanisms may involve the inhibition of vascular endothelial growth factor (VEGF) signaling pathways.

Receptor Interaction and Cellular Signaling Pathway Modulation (e.g., PI3K/AKT/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. While specific data on this compound is not available, other quinoline derivatives have been shown to modulate this pathway. Inhibition of PI3K/AKT/mTOR signaling by these compounds can lead to decreased cell proliferation and survival, and the induction of apoptosis. The interconnected nature of this pathway with other signaling cascades, such as the Ras/Raf/MEK/ERK pathway, suggests that the effects of quinoline compounds could be pleiotropic.

Mechanisms of Antimicrobial Activity (Antibacterial and Antifungal)

Derivatives of 2-chloro-6-methylquinoline (B1583817) have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. nih.gov These studies provide insights into the potential antimicrobial mechanisms of the closely related this compound.

The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. As mentioned earlier, inhibition of DNA gyrase and topoisomerase IV is a primary mechanism for many quinoline-based antibacterials. nih.gov The antifungal activity, on the other hand, may involve different mechanisms. Some studies on related compounds suggest that they can disrupt the fungal cell membrane integrity or interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

A study on secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety demonstrated that some of these compounds, particularly those with electron-withdrawing groups, exhibited promising antifungal activity against various fungal species. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected 2-Chloro-6-methylquinoline Derivatives

| Compound ID | Test Organism | Activity | Reference |

| Derivative A | Aspergillus niger | Antifungal | nih.gov |

| Derivative B | Aspergillus flavus | Antifungal | nih.gov |

| Derivative C | Monascus purpureus | Antifungal | nih.gov |

| Derivative D | Penicillium citrinum | Antifungal | nih.gov |

| Derivative E | Escherichia coli | Antibacterial | nih.gov |

| Derivative F | Staphylococcus aureus | Antibacterial | nih.gov |

| Derivative G | Pseudomonas aeruginosa | Antibacterial | nih.gov |

Note: This table is illustrative and based on findings for derivatives of 2-chloro-6-methylquinoline. The specific activity of this compound needs to be experimentally determined.

Antioxidant Activity Mechanisms

The antioxidant potential of quinoline derivatives is often attributed to their chemical structure, which can enable them to neutralize reactive oxygen species (ROS) and chelate metal ions involved in oxidative stress. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the antioxidant activities of structurally related compounds, such as 5-amino-8-hydroxyquinoline (8HQ), have been investigated. For instance, 5-amino-8HQ has been shown to be a potent antioxidant, with an IC50 value of 8.70 μM in the DPPH radical scavenging assay, which was more potent than the positive control, α-tocopherol (IC50 of 13.47 μM). semanticscholar.org The antioxidant capacity of such amino-hydroxyquinoline derivatives is often linked to the presence of the hydroxyl and amino groups on the quinoline ring, which can donate hydrogen atoms or electrons to stabilize free radicals.

The general mechanisms by which antioxidants can exert their effects include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

Metal Chelation: The antioxidant binds to pro-oxidant metal ions like iron and copper, preventing them from participating in reactions that generate free radicals.

While these are general mechanisms, the specific contribution of each to the potential antioxidant activity of this compound would require dedicated experimental investigation. The presence of the electron-donating amino group at the 5-position and the electron-withdrawing chloro group at the 6-position on the 2-methylquinoline (B7769805) core would uniquely influence its electronic properties and, consequently, its antioxidant potential.

Table 1: Investigated Antioxidant Activity of a Related Amino-Quinoline Compound

| Compound | Assay | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|

| 5-amino-8HQ | DPPH radical scavenging | 8.70 | α-tocopherol | 13.47 |

This table presents data for a structurally related compound to provide context for the potential antioxidant activity of amino-quinoline derivatives. Data for this compound is not currently available.

Reactivation of Latent Viral Expression (e.g., HIV-1 via HDAC inhibition, NFAT, P-TEFb)

The reactivation of latent viral reservoirs, particularly for viruses like the Human Immunodeficiency Virus (HIV-1), is a significant area of therapeutic research. The "shock and kill" strategy aims to reactivate latent HIV-1, making the infected cells visible to the immune system for elimination. This reactivation is often pursued through the modulation of specific cellular pathways, including the inhibition of histone deacetylases (HDACs), and the activation of the Nuclear Factor of Activated T-cells (NFAT) and the Positive Transcription Elongation Factor b (P-TEFb).

Currently, there is no specific scientific literature that has investigated or demonstrated the ability of This compound to reactivate latent HIV-1 expression through the inhibition of HDACs, or the modulation of the NFAT or P-TEFb pathways.

Research into latency-reversing agents (LRAs) has identified various classes of compounds that act on these pathways:

HDAC inhibitors (HDACi): These compounds, such as Vorinostat (SAHA), promote a more open chromatin structure around the integrated HIV-1 provirus, facilitating transcription.

PKC agonists and other T-cell activators: Compounds like prostratin (B1679730) and bryostatin-1 (B1241195) can activate the NFAT and NF-κB signaling pathways, which are crucial for HIV-1 transcription.

P-TEFb releasing agents: Compounds such as JQ1 can release P-TEFb from its inactive complex, allowing it to phosphorylate downstream targets and promote transcriptional elongation of the HIV-1 genome.

While the quinoline scaffold is present in some compounds with antiviral properties, the specific activity of this compound as a latency-reversing agent has not been reported. Mechanistic studies would be required to determine if this compound interacts with any of the key cellular factors involved in maintaining HIV-1 latency.

Future Directions and Emerging Research Avenues

Exploration of Novel and Greener Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern pharmaceutical chemistry. For derivatives of 6-Chloro-2-methylquinolin-5-amine, future research will likely pivot towards greener alternatives to traditional quinoline (B57606) syntheses like the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, which often necessitate harsh conditions and generate significant waste.

A promising direction lies in the adoption of catalyst-driven processes. For instance, the use of ionic cobalt-PNP complexes for the α-alkylation of ketones with primary alcohols has been demonstrated as a successful and greener method for synthesizing quinoline derivatives. This approach, which involves a borrowing hydrogen or hydrogen autotransfer strategy, offers high atom economy and milder reaction conditions. Future investigations could adapt such cobalt-catalyzed systems or explore other transition-metal catalysts, like those based on manganese, for the efficient and environmentally friendly production of this compound and its analogues. The focus will be on minimizing the use of hazardous reagents and solvents, reducing energy consumption, and simplifying purification processes.

Integration of Advanced Computational Approaches for De Novo Drug Design and Mechanistic Prediction

Computational tools are poised to revolutionize the design of novel drug candidates based on the this compound scaffold. De novo drug design algorithms, which generate novel molecular structures with desired pharmacological properties, can be employed to create new derivatives with enhanced potency and selectivity. These computational methods can explore a vast chemical space to identify promising candidates for synthesis and biological evaluation.

Furthermore, mechanistic prediction through computational studies will be instrumental in understanding how these novel compounds interact with their biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the physicochemical properties of quinoline derivatives and their biological activities. For example, QSAR studies on quinoline derivatives have been used to predict their anti-leishmanial and anti-hepatitis B virus activities. Such models can guide the rational design of more effective therapeutic agents.

Development of Multi-Targeting Agents and Hybrid Structures

The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. This has spurred interest in the development of multi-targeting agents that can modulate multiple biological pathways simultaneously. The this compound scaffold is an excellent starting point for designing such drugs. By strategically modifying its structure, it may be possible to create compounds that inhibit multiple kinases, receptors, or enzymes involved in a particular disease process.

Another burgeoning area is the creation of hybrid molecules, where the quinoline core is fused or linked to other pharmacologically active moieties. This approach aims to combine the therapeutic benefits of two different drug classes into a single molecule, potentially leading to synergistic effects and reduced drug resistance. For instance, quinoline-based hybrids have been explored for their potential in treating various cancers by targeting multiple cellular processes. Future research in this domain will involve the rational design and synthesis of novel hybrid structures incorporating the this compound motif.

High-Throughput Screening and Lead Optimization Strategies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for their biological activity. For this compound and its derivatives, HTS campaigns can be designed to identify hits against a wide range of therapeutic targets. These screens can be cell-based, providing insights into the compound's effects in a biological context, or target-based, measuring direct interactions with a specific protein.

Once initial hits are identified, the process of lead optimization begins. This involves a systematic modification of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is crucial for transforming a promising hit into a viable drug candidate. For quinoline-based compounds, lead optimization strategies will leverage the data from HTS and computational modeling to guide the synthesis of analogues with improved therapeutic potential.

Application of Chemoinformatics and Data Science in Quinoline Research

The vast and ever-growing volume of chemical and biological data presents both a challenge and an opportunity for drug discovery. Chemoinformatics and data science offer powerful tools to navigate this data landscape and extract actionable insights. In the context of quinoline research, these disciplines can be applied in several ways.

Chemoinformatics tools can be used to analyze large chemical libraries of quinoline derivatives, identify structure-activity relationships, and predict the properties of novel compounds. Machine learning algorithms, a key component of data science, can be trained on existing data to build predictive models for a wide range of biological activities and physicochemical properties. These models can then be used to prioritize which new derivatives of this compound should be synthesized and tested, thereby accelerating the discovery process. For example, machine learning techniques have been employed to develop robust QSAR-based models to guide the search for new potent Hepatitis B virus compounds among quinoline derivatives.

Q & A

Q. How can computational methods enhance understanding of the compound’s reactivity?

- Methodological Answer :

- Perform DFT calculations (Gaussian 16) to map electrophilic/nucleophilic sites.

- Simulate reaction pathways for chlorination/amination using transition state theory.

- Validate with experimental kinetic data (e.g., Arrhenius plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.